3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, linked to a benzoic acid moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination and nitration to introduce the bromine and nitro substituents.
Linking to Benzoic Acid: The pyrazole derivative is then reacted with a benzoic acid derivative, often through a Friedel-Crafts alkylation or a similar coupling reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine substituent can be replaced through nucleophilic substitution reactions.
Substitution: The benzoic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution of the bromine atom results in various substituted pyrazoles.
Esters and Amides: Esterification or amidation of the benzoic acid moiety produces esters and amides.
Scientific Research Applications
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.
Agrochemicals: It can be a precursor for the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine substituents can influence the compound’s reactivity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrazole ring.
3-(4-bromo-1H-pyrazol-1-yl)benzoic acid: Lacks the nitro group, which can significantly alter its chemical and biological properties.
Uniqueness
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of both bromine and nitro substituents on the pyrazole ring, which can enhance its reactivity and potential biological activity. The methylene bridge linking the pyrazole to the benzoic acid moiety also provides structural flexibility, which can be advantageous in drug design.
Properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-2-1-3-8(4-7)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVZYXWOKWFGKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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